molecular formula C10H8FN3O3 B10915820 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole CAS No. 1003993-44-9

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole

Cat. No.: B10915820
CAS No.: 1003993-44-9
M. Wt: 237.19 g/mol
InChI Key: OMKLRJWVPTXFHW-UHFFFAOYSA-N
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Description

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorophenoxy group and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves the reaction of 2-fluorophenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-((2-Aminophenoxy)methyl)-3-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazole derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

Properties

CAS No.

1003993-44-9

Molecular Formula

C10H8FN3O3

Molecular Weight

237.19 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-3-nitropyrazole

InChI

InChI=1S/C10H8FN3O3/c11-8-3-1-2-4-9(8)17-7-13-6-5-10(12-13)14(15)16/h1-6H,7H2

InChI Key

OMKLRJWVPTXFHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)[N+](=O)[O-])F

Origin of Product

United States

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